![molecular formula C5H3FN2O2 B1295090 2-Fluoro-5-nitropyridine CAS No. 456-24-6](/img/structure/B1295090.png)
2-Fluoro-5-nitropyridine
Overview
Description
2-Fluoro-5-nitropyridine is an organic compound used in the preparation of nitropyridines by nitration of pyridines with nitric acid . It can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .
Molecular Structure Analysis
The molecular formula of 2-Fluoro-5-nitropyridine is C5H3FN2O2 . The InChI Key is XOZAJNLUAODXSP-UHFFFAOYSA-N . More detailed structural analysis can be found in the referenced papers .Chemical Reactions Analysis
2-Fluoro-5-nitropyridine is used in the preparation of nitropyridines by nitration of pyridines with nitric acid . It is highly reactive and has been used to prepare well-defined derivatives from alcohols, anilines, and amino acids .Physical And Chemical Properties Analysis
2-Fluoro-5-nitropyridine is slightly soluble in water . It has a density of 1.4±0.1 g/cm3, a boiling point of 237.5±20.0 °C at 760 mmHg, and a flash point of 97.5±21.8 °C .Scientific Research Applications
Organic Synthesis Intermediate
“2-Fluoro-5-nitropyridine” is used as an intermediate in organic synthesis . This means it is used in the production of other organic compounds in various chemical reactions.
Pharmaceutical Intermediate
In the pharmaceutical industry, “2-Fluoro-5-nitropyridine” is used as an intermediate in the development and production of various drugs . The specific drugs that use this compound as an intermediate can vary widely, depending on the specific drug being produced.
Preparation of Nitropyridines
One specific application of “2-Fluoro-5-nitropyridine” is in the preparation of nitropyridines by nitration of pyridines with nitric acid . Nitropyridines are a type of organic compound that have a variety of uses in different fields, including pharmaceuticals and agrochemicals.
Laboratory Research and Development
“2-Fluoro-5-nitropyridine” is also used in laboratory research and development processes . This could involve testing the compound’s properties, studying its reactions with other compounds, or using it in the development of new synthesis methods or procedures.
Chemical Production Process
In addition to its use in research and development, “2-Fluoro-5-nitropyridine” is also used in various chemical production processes . This could involve its use as a reagent, catalyst, or building block in the synthesis of other chemicals.
Safety And Hazards
Future Directions
2-Fluoro-5-nitropyridine can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process . The future directions of 2-Fluoro-5-nitropyridine could be in the development of new pharmaceuticals and agrochemicals .
properties
IUPAC Name |
2-fluoro-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZAJNLUAODXSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196565 | |
Record name | 2-Fluoro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-nitropyridine | |
CAS RN |
456-24-6 | |
Record name | 2-Fluoro-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-nitropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 456-24-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26280 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Fluoro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.601 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-fluoro-5-nitropyridine particularly reactive in nucleophilic aromatic substitution reactions?
A1: The high reactivity of 2-fluoro-5-nitropyridine in nucleophilic aromatic substitution reactions stems from the combined electron-withdrawing effects of the nitro group and the fluorine atom. [, ] The nitro group, being strongly electron-withdrawing, significantly reduces electron density in the pyridine ring, particularly at the ortho and para positions. This electron deficiency makes the carbon atom bonded to the fluorine atom highly susceptible to attack by nucleophiles. Fluorine, despite being a strong nucleophile itself, acts as a good leaving group in aromatic systems due to the high electronegativity difference between carbon and fluorine. This combination of factors contributes to the enhanced reactivity of 2-fluoro-5-nitropyridine towards nucleophilic attack. []
Q2: How does 2-fluoro-5-nitropyridine react with amines, and what factors influence the reaction rate?
A2: 2-Fluoro-5-nitropyridine readily reacts with amines via nucleophilic aromatic substitution, replacing the fluorine atom with the amine group. [, ] Several factors influence the reaction rate:
- Amine Nucleophilicity: Stronger nucleophiles, like N-methylaniline, generally react faster than weaker ones, like aniline. []
- Solvent Polarity: The reaction proceeds faster in polar solvents like ethanol than in less polar ones like ethyl acetate. [] This is because polar solvents better stabilize the charged intermediates formed during the reaction.
- Catalyst Presence: Acetate ions can act as catalysts, significantly accelerating the reaction rate. [] This is attributed to the acetate ion's ability to assist in the departure of the fluorine leaving group.
- Amine Concentration: Interestingly, higher amine concentrations can lead to a decrease in reaction rate for certain amine substrates. This suggests that the amine can also participate in side reactions, reducing its availability for the main substitution process. []
Q3: What is a notable application of 2-fluoro-5-nitropyridine in peptide and protein analysis?
A3: 2-Fluoro-5-nitropyridine serves as a useful reagent for determining the N-terminal amino acid in peptides and proteins. [] This method capitalizes on the high reactivity of 2-fluoro-5-nitropyridine towards amines. Under mildly alkaline conditions, the compound reacts with the free N-terminal amino group of the peptide or protein. Subsequent hydrolysis in dilute hydrochloric acid releases the N-terminal amino acid as a 2-nitro-5-pyridyl derivative, which can then be readily identified and quantified spectrophotometrically. []
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